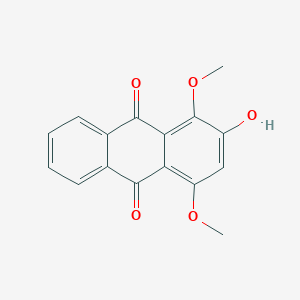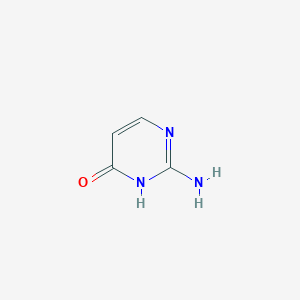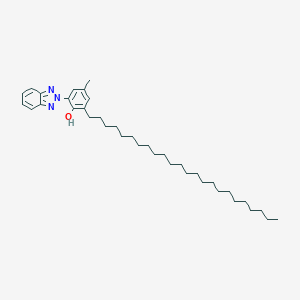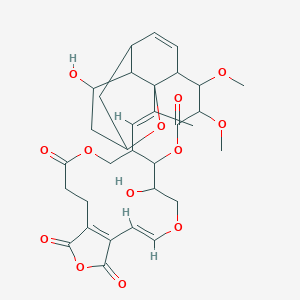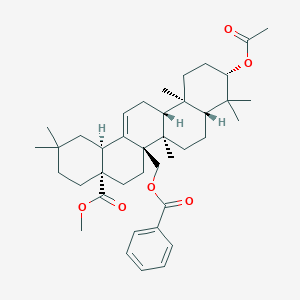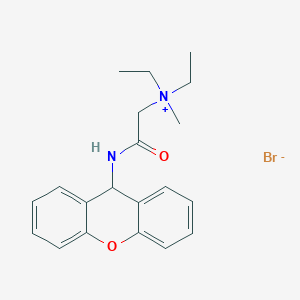
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide, also known as XCAM, is a fluorescent dye that is widely used in scientific research. Its chemical structure consists of a carbamate group, a quaternary ammonium ion, and a xanthene dye. XCAM is a water-soluble compound that emits a bright orange-red fluorescence when excited by visible light. In
Aplicaciones Científicas De Investigación
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide has a wide range of applications in scientific research, particularly in the fields of biology and chemistry. It is commonly used as a fluorescent probe for imaging cellular structures and processes. Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide can be used to label proteins, nucleic acids, lipids, and other biomolecules, allowing their localization and tracking in live cells. It can also be used to monitor changes in intracellular pH, calcium ion concentration, and membrane potential. In addition, Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide can be used as a sensor for detecting environmental pollutants, such as heavy metals and pesticides.
Mecanismo De Acción
The mechanism of action of Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide involves the interaction of its xanthene moiety with light. When Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide absorbs a photon of light, it undergoes a conformational change that leads to the emission of a fluorescent signal. The intensity and wavelength of the fluorescence depend on the local environment of the dye molecule, such as pH, polarity, and viscosity. Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide can also interact with biomolecules, such as proteins and nucleic acids, through non-covalent interactions, which can affect its fluorescence properties.
Efectos Bioquímicos Y Fisiológicos
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide is generally considered to be non-toxic and non-invasive to cells and organisms. However, it can interact with some biomolecules and affect their function. For example, Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide can bind to DNA and inhibit its replication and transcription. It can also bind to proteins and affect their conformation and activity. Therefore, caution should be taken when interpreting the results obtained with Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide labeling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide has several advantages for lab experiments. It is easy to use, cost-effective, and compatible with a wide range of biological and chemical systems. Its fluorescence is bright and stable, allowing for long-term imaging and quantification. However, Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide also has some limitations. Its fluorescence can be affected by environmental factors, such as pH and temperature, which may require calibration and normalization. Its labeling efficiency and specificity can also vary depending on the target biomolecule and the labeling conditions.
Direcciones Futuras
There are several future directions for the development and application of Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide. One direction is to improve its photophysical properties, such as brightness, photostability, and spectral range, to enable more sensitive and versatile imaging. Another direction is to expand its applications to other fields, such as materials science and environmental monitoring, by designing new Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide derivatives with specific properties. Finally, Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide can be integrated with other imaging modalities, such as electron microscopy and super-resolution microscopy, to provide complementary information and enhance the spatial and temporal resolution of imaging.
Métodos De Síntesis
The synthesis of Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide involves the reaction of 9-xanthenylmethylamine with diethylcarbamoyl chloride in the presence of a base, followed by quaternization with methyl iodide or methyl bromide. The yield of Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide is typically high, and the purity can be improved by recrystallization.
Propiedades
Número CAS |
102571-21-1 |
|---|---|
Nombre del producto |
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide |
Fórmula molecular |
C20H25BrN2O2 |
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
diethyl-methyl-[2-oxo-2-(9H-xanthen-9-ylamino)ethyl]azanium;bromide |
InChI |
InChI=1S/C20H24N2O2.BrH/c1-4-22(3,5-2)14-19(23)21-20-15-10-6-8-12-17(15)24-18-13-9-7-11-16(18)20;/h6-13,20H,4-5,14H2,1-3H3;1H |
Clave InChI |
HIIBYEWJDPOSHF-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13.[Br-] |
SMILES canónico |
CC[N+](C)(CC)CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13.[Br-] |
Sinónimos |
diethyl-methyl-(9H-xanthen-9-ylcarbamoylmethyl)azanium bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



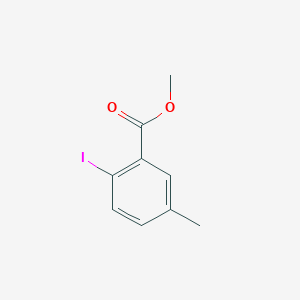


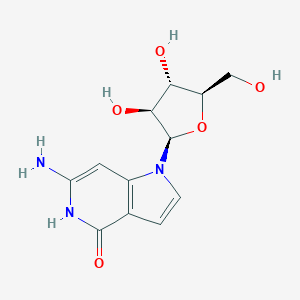
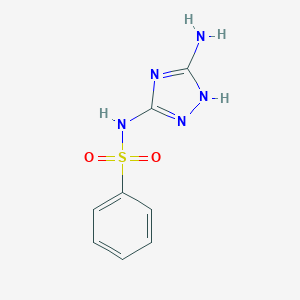
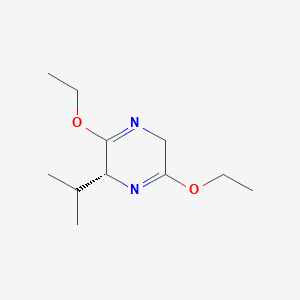
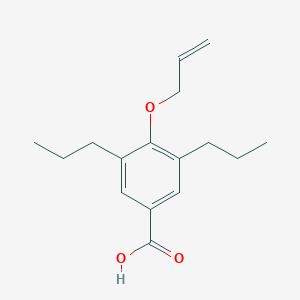
![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)
